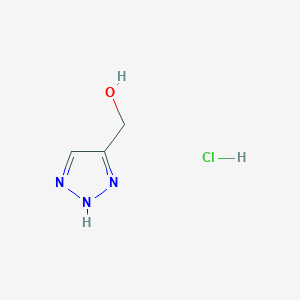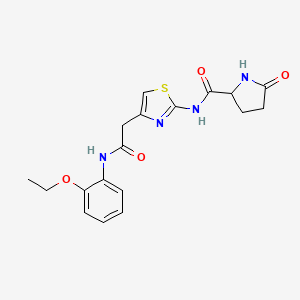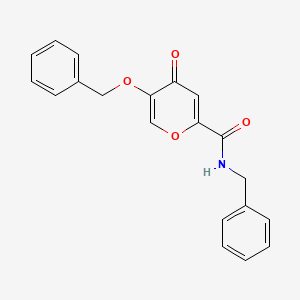
1H-1,2,3-三唑-4-基甲醇盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,2,3-triazol-4-ylmethanol hydrochloride is a chemical compound that incorporates a triazole ring, a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole moiety is significant in organic chemistry due to its wide range of applications in biomedical, biochemical, and material sciences . These compounds are extensively used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Synthesis Analysis
A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of 1H-1,2,3-triazol-4-ylmethanol hydrochloride is characterized by the presence of a triazole ring, a hydroxyl group, and a hydrochloride group . The presence of these functional groups contributes to the overall activity of these compounds .Chemical Reactions Analysis
The chemical reactions involving 1H-1,2,3-triazol-4-ylmethanol hydrochloride are primarily associated with its synthesis. The compound is synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The reaction involves the use of (S)-(-) ethyl lactate as a starting material, which undergoes a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids .科学研究应用
Histone Deacetylase (HDAC) Inhibition
1H-1,2,3-triazol-4-ylmethanol hydrochloride is part of a series of novel hydroxamic acids that incorporate 1-(1H-1,2,3-triazol-4-yl)methyl)-3-hydroxyimino-indolin-2-ones . These compounds have been studied for their HDAC inhibitory activity. HDACs play a crucial role in gene expression regulation by removing acetyl groups from histone proteins. Inhibition of HDACs can alter chromatin structure and influence cellular processes, including cell proliferation, apoptosis, and differentiation. Specifically, 1H-1,2,3-triazol-4-ylmethanol hydrochloride and related compounds potently inhibit class-I isoforms of HDACs (such as HDAC2) and exhibit cytotoxicity against human cancer cell lines . These findings suggest potential applications in cancer therapy.
Anticancer Properties
The same hydroxamic acids incorporating 1H-1,2,3-triazol-4-ylmethanol have demonstrated potent cytotoxicity in various cancer cell lines, including colon, prostate, and pancreatic cancer . Their effectiveness surpasses that of SAHA (suberoylanilide hydroxamic acid), a known HDAC inhibitor. Further studies could explore their use as targeted anticancer agents.
Flow Chemistry and Sustainable Synthesis
Efficient and sustainable synthesis methods are essential in drug discovery. Researchers have explored metal-free processes for constructing the triazole ring, including 1H-1,2,3-triazol-4-ylmethanol, under flow conditions . Such advances contribute to green chemistry and streamlined production.
Solvent Properties
1H-1,2,3-triazol-4-ylmethanol is also relevant as a solvent. For instance, 1H-1,2,4-triazole (a related compound) has been investigated as an effective solvent for proton-conducting electrolytes . Its unique properties may find applications in energy storage systems.
Chemical Biology and Structure-Activity Relationships
Understanding the structure-activity relationships of 1H-1,2,3-triazol-4-ylmethanol derivatives can guide further modifications. Molecular modeling studies have revealed insights into their binding interactions with HDACs . Researchers can explore additional analogs and evaluate their biological activities.
未来方向
The future directions for research on 1H-1,2,3-triazol-4-ylmethanol hydrochloride could involve further investigation of its biological activities, potential applications, and safety profile. The compound’s potential as a corrosion inhibitor and its inhibitory activity against carbonic anhydrase-II enzyme suggest promising avenues for future research.
属性
IUPAC Name |
2H-triazol-4-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O.ClH/c7-2-3-1-4-6-5-3;/h1,7H,2H2,(H,4,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKFKHHVTWEDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,3-triazol-4-ylmethanol hydrochloride | |
CAS RN |
1803599-12-3 |
Source


|
| Record name | 1H-1,2,3-triazol-4-ylmethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2473275.png)


![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2473283.png)
![2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2473284.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methoxybenzamide](/img/structure/B2473285.png)




![1,5-diamino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B2473293.png)